Phosphoseryl Phosphoserine

概要

説明

Phosphoseryl phosphoserine refers to clusters of phosphorylated serine residues (phosphoserine) within proteins, often occurring in consecutive or adjacent sequences. These clusters are critical structural and functional motifs, particularly in intrinsically disordered proteins like caseins. For instance, αS1-, αS2-, and β-caseins contain 8–9, 11, and 5 phosphoserine residues per molecule, respectively, forming negatively charged phosphoseryl clusters that bind divalent cations (e.g., Ca²⁺) to stabilize micellar structures in milk . Phosphoserine residues are also implicated in post-translational modifications (PTMs), such as spontaneous dephosphorylation leading to dehydroalanine (DHA) intermediates, which mediate protein crosslinking in aging tissues like cataractous lenses . Additionally, phosphoserine is a biomarker in clinical contexts; elevated plasma levels correlate with sepsis severity and prognosis .

準備方法

Solid-Phase Chemical Synthesis

Traditional Boc-Based Strategies

Early methods for synthesizing phosphoserine-containing peptides relied on tert-butoxycarbonyl (Boc) chemistry. Phosphoserine residues were incorporated using Boc-protected diphenylphosphono esters of serine, activated via dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) coupling . The phenylphosphoesters remained intact during resin cleavage with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), requiring subsequent catalytic hydrogenation for removal . For example, the peptide Leu-Arg-Arg-Ala-Ser(P)-Leu-Gly was synthesized with this approach, achieving >95% purity after HPLC and Fe³⁺-Chelex chromatography .

Key Challenges :

-

Repetitive acidic treatments (e.g., HF) risked partial dephosphorylation.

-

Phenylphosphoester removal necessitated post-cleavage hydrogenation, complicating scalability .

Fmoc-Based Methods with Acid-Labile Protecting Groups

Modern solid-phase synthesis shifted toward 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, utilizing p-alkoxybenzyl resins and allyloxycarbonyl (Alloc) groups for orthogonal protection. Phosphoserine was introduced via the phosphoramidite method, with phosphorylation occurring on-resin using bis(benzotriazolyl) carbonate (BOP) as a coupling reagent . Acid-labile side-chain protecting groups (e.g., tert-butyl for phosphate) enabled simultaneous deprotection and resin cleavage with trifluoroacetic acid (TFA), streamlining the process .

Typical Protocol :

-

Resin Loading : Fmoc-Ser(tert-butyl)-OH linked to p-alkoxybenzyl resin.

-

Alloc Deprotection : Catalytic hydrostannolysis (Pd⁰, PhSiH₃).

-

Phosphorylation : Phosphoramidite reagent (e.g., 2-cyanoethyl N,N-diisopropylphosphoramidite) activated by 1H-tetrazole.

-

Global Deprotection/Cleavage : TFA with scavengers (e.g., triisopropylsilane) .

Advantages :

-

Avoids HF, enhancing safety and compatibility with automation.

-

Yields peptides with site-specific phosphorylation (85–92% purity) .

Enzymatic Phosphorylation

Kinase-Mediated Phosphorylation

Protein kinases (e.g., casein kinase II) catalyze serine phosphorylation in vitro using ATP as a phosphate donor. This method is ideal for modifying recombinant proteins but requires:

Case Study :

αS1-casein phosphorylation involves incubating serine-rich peptides with kinase extracts at 30°C for 2 hours, achieving 70–80% phosphorylation efficiency.

Chemoenzymatic Synthesis

Hybrid approaches combine chemical synthesis with enzymatic steps. For example, short phosphoserine-containing peptides synthesized via Fmoc chemistry are elongated using ligases like subtiligase, enabling access to longer sequences .

Genetic Code Expansion for Stable Phosphoserine Mimetics

PermaPhosSer Technology

To overcome phosphorylation lability, the PermaPhosSer system integrates non-hydrolyzable phosphoserine analogs (e.g., N-hydroxyphosphonoserine, nhpSer) into proteins via engineered tRNA/synthetase pairs .

Workflow :

-

Codon Reassignment : The amber stop codon (TAG) is repurposed for nhpSer incorporation.

-

Expression : E. coli cultures supplemented with nhpSer and induced with IPTG.

-

Purification : Metal-affinity chromatography yields homogenous nhpSer-proteins (e.g., sfGFP-150nhpSer) .

Validation :

-

Mass spectrometry confirmed nhpSer incorporation (mass error <10 ppm) .

-

Electrophoretic mobility shifts on Phos-tag gels distinguished nhpSer from native pSer .

Applications :

Comparative Analysis of Methods

Challenges and Innovations

Solubility and Purification

Phosphoserine-rich peptides exhibit poor solubility in aqueous buffers due to charge clustering. Strategies include:

Stabilization Techniques

化学反応の分析

Types of Reactions: Phosphoseryl Phosphoserine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoserine derivatives with altered functional groups.

科学的研究の応用

Protein Engineering

Site-Specific Incorporation

Phosphoserine can be incorporated into proteins at specific sites using engineered tRNA synthetases. This method allows researchers to study the functional implications of phosphorylation on protein behavior. For example, a study demonstrated the successful incorporation of phosphoserine into proteins via a novel phosphoseryl-tRNA synthetase (SepRS), enabling the exploration of phosphorylation's role in signaling pathways critical to cell proliferation and apoptosis .

Technological Advancements

The development of systems that utilize SepRS for cotranslational incorporation of phosphoserine expands the genetic code from 20 to 21 amino acids. This innovation enhances the ability to design proteins with novel properties, which can be pivotal in drug discovery and therapeutic interventions .

| Application | Description |

|---|---|

| Site-Specific Incorporation | Allows targeted phosphorylation in proteins for functional studies |

| Expanded Genetic Code | Enables design of proteins with unique properties |

| Protein Engineering Techniques | Utilizes SepRS for advanced protein synthesis methodologies |

Cellular Signaling Research

Role in Signal Transduction

Phosphorylation of serine residues is crucial in cellular signaling pathways, influencing processes such as cell division and differentiation. Abnormal phosphorylation patterns are often linked to diseases, including cancer and neurodegenerative disorders . Researchers utilize phosphoserine to investigate these pathways, providing insights into the mechanisms underlying various diseases.

Case Studies

- Cancer Research : Phosphoserine has been implicated in cancer biology, where its presence or absence can alter the activity of key signaling proteins involved in tumor progression .

- Neurodegenerative Diseases : Studies have shown that hyperphosphorylation of tau protein is associated with Alzheimer's disease. Phosphoserine antibodies are being developed to detect these modifications, potentially leading to new diagnostic tools .

Therapeutic Development

Drug Discovery Applications

Phosphoserine-containing peptides are valuable in drug discovery as they allow for the identification of kinase inhibitors that target specific phosphorylation events. This specificity is crucial for developing therapies aimed at modulating protein functions in diseases like cancer .

Biotechnological Innovations

The incorporation of phosphoserine into therapeutic peptides can enhance their efficacy and stability. For instance, engineered antibodies that recognize phosphoserine modifications can be used to develop targeted therapies against cancers exhibiting abnormal phosphorylation patterns .

| Therapeutic Application | Description |

|---|---|

| Drug Discovery | Identifies specific kinase inhibitors targeting phosphorylation events |

| Targeted Therapies | Develops antibodies recognizing phosphoserine for precision medicine |

| Enhanced Therapeutic Peptides | Improves efficacy and stability through phosphoserine incorporation |

作用機序

Phosphoseryl Phosphoserine exerts its effects through the phosphorylation of serine residues in proteins. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets of this compound include protein kinases and phosphatases, which are involved in the addition and removal of phosphate groups, respectively .

類似化合物との比較

Comparison with Similar Phosphorylated Compounds

Phosphoserine is one of several phosphorylated amino acids, including phosphothreonine and phosphotyrosine. Below, we compare their biochemical properties, enzymatic interactions, and biological roles.

Table 1: Biochemical and Structural Comparisons

Key Research Findings

Enzymatic Specificity

- Phosphatase Selectivity : Phosphoserine and phosphothreonine exhibit divergent interactions with phosphatases. While cyclic AMP-dependent kinases prefer seryl peptides, PCS phosphatases show a 3–5-fold higher activity toward phosphothreonyl substrates .

Metabolic and Clinical Roles

- Antioxidant Synergy : Phosphoserine enhances L-DOPA’s antioxidant capacity, similar to glyphosate and phosphoric acid, suggesting roles in redox modulation .

Structural and Functional Domains

- Binding Modules : Phosphoserine/threonine residues recruit 14-3-3, WW, and forkhead-associated (FHA) domains for signal transduction, whereas phosphotyrosine binds SH2/PTB domains .

生物活性

Phosphoseryl phosphoserine (pSer) is a phosphorylated derivative of the amino acid serine, playing a significant role in various biological processes through its involvement in protein modification and signaling pathways. This article delves into the biological activity of this compound, examining its structural properties, enzymatic interactions, and implications in cellular functions.

Structural Characteristics

Phosphoserine is formed by the phosphorylation of serine, which introduces a phosphate group to the hydroxyl side chain of the amino acid. This modification is crucial for the functionality of many proteins and enzymes. The structure of this compound allows for three potential coordination sites: carboxyl, amine, and phosphate groups, which facilitate interactions with metal ions and other biomolecules in cellular environments .

Enzymatic Role and Mechanisms

1. Kinase Activity

Phosphorylation, the process by which phosphoserine is added to proteins, is primarily mediated by various kinases. These enzymes catalyze the transfer of phosphate groups from ATP to serine residues in target proteins. This modification can alter protein conformation, affecting enzyme activity, protein-protein interactions, and cellular localization .

2. Phosphatase Activity

Conversely, protein phosphatases remove phosphate groups from phosphorylated serines, playing a vital role in reversing phosphorylation effects and regulating signal transduction pathways. The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis and responding to environmental stimuli .

Biological Functions

This compound is implicated in numerous biological activities:

- Signal Transduction : It is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. For example, specific peptides containing phosphoserine have been shown to inhibit protein interactions critical for cell cycle regulation .

- Protein Synthesis : The incorporation of phosphoserine into proteins during translation has been facilitated by engineered tRNA synthetases. This allows for site-specific modifications that can enhance or alter protein function .

- Role in Fertility : Research has demonstrated that protamines in sperm contain phosphorylated serines, which are essential for DNA packaging during spermatogenesis. Studies have shown that these modifications are conserved across species and play a role in sperm functionality .

Case Study 1: Phosphorylation in Sperm Protamines

In a study analyzing protamines from various species' spermatozoa, it was found that phosphorylated serines were predominantly located at specific positions within the protamine structure. This phosphorylation was critical for DNA binding and stability during fertilization processes .

Case Study 2: Enzymatic Activity of Phosphoseryl-tRNA Synthetase

Research on Methanosarcina mazei showed that the enzyme responsible for incorporating phosphoserine into tRNA displayed significant catalytic efficiency (k_cat values) when activating phosphoserine compared to other amino acids. This highlights the importance of phosphoseryl-tRNA synthetase in synthesizing proteins with post-translational modifications .

Research Findings

Recent studies have focused on understanding the dynamics of phosphoserine incorporation into proteins and its implications for therapeutic applications:

- Therapeutic Potential : Phosphoserine-modified peptides have been explored as potential inhibitors in cancer therapy by disrupting critical protein interactions necessary for tumor progression .

- Biotechnological Applications : The ability to incorporate phosphoserine into recombinant proteins offers new avenues for studying phosphorylation's effects on protein function and stability, providing insights into disease mechanisms and drug development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting phosphoseryl phosphoserine in protein samples?

this compound detection typically involves enzymatic digestion (e.g., trypsin), phosphopeptide enrichment via Immobilized Metal Ion Affinity Chromatography (IMAC) using Fe³⁺ or Ga³⁺, and mass spectrometry (MS) analysis. For immunodetection, monoclonal antibodies (e.g., PSER-4A3, PSER-4H4) are employed, but cross-reactivity with non-target phosphoresidues must be validated . β-elimination/Michael addition reactions can chemically tag phosphoserine for enhanced MS sensitivity, converting it to S-pyridylethylcysteine derivatives .

Q. How should researchers optimize sample preparation to minimize phosphoserine degradation?

- Protease selection : Use sequencing-grade trypsin or Lys-C to ensure complete digestion while preserving phosphosites .

- Enrichment protocols : Precipitate interfering lipids/acids using TCA/acetone, and employ IMAC or TiO₂ enrichment to isolate phosphopeptides .

- Storage : Lyophilize samples and store at -80°C to prevent phosphatase activity. Include phosphatase inhibitors (e.g., NaF, okadaic acid) in lysis buffers .

Q. What statistical considerations are critical for quantifying phosphoserine levels?

- Replicates : Use ≥2 technical replicates to account for instrumental variability .

- Normalization : Spike-in synthetic phosphopeptides with stable isotope labels (e.g., SILAC) to normalize MS signal drift .

- Background subtraction : Subtract buffer-only control signals to eliminate nonspecific binding artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphoproteomic data arising from enrichment method biases?

IMAC preferentially enriches multiply phosphorylated peptides, while TiO₂ favors singly phosphorylated peptides. To address this:

- Combine methods : Use sequential IMAC-TiO₂ enrichment to capture a broader phosphopeptide profile .

- Cross-validation : Validate MS findings with orthogonal techniques like immunoblotting or metabolic labeling .

- Data normalization : Apply algorithms (e.g., MaxQuant’s “match between runs”) to correct for enrichment bias .

Q. What experimental designs mitigate challenges in identifying low-abundance phosphoserine sites in complex biological matrices?

- Fractionation : Separate peptides via high-pH reverse-phase chromatography prior to enrichment to reduce sample complexity .

- Dynamic exclusion : Set MS/MS to exclude previously sequenced ions, improving coverage of low-abundance species .

- Targeted MS : Use parallel reaction monitoring (PRM) or data-independent acquisition (DIA) to focus on specific phosphosites .

Q. How can site-specific incorporation of phosphoserine into recombinant proteins improve functional studies?

The EF-Tu/tRNA charging system enables cotranslational insertion of phosphoserine into proteins (e.g., MEK-1). Key steps:

- Inducible expression : Use phosphoserine-supplemented media to activate incorporation .

- Validation : Confirm site specificity via Edman degradation or tandem MS .

- Applications : Study kinase/phosphatase mechanisms or develop phospho-specific antibodies without artificial phosphorylation .

Q. What analytical strategies address discrepancies in phosphoserine stoichiometry measurements across studies?

- Spike-in controls : Add known quantities of synthetic phosphopeptides to calibrate MS quantification .

- Label-free vs. labeled quantification : Compare LFQ (label-free) with TMT/iTRAQ multiplexing to assess reproducibility .

- Phosphatase treatment : Use λ-phosphatase to dephosphorylate samples and confirm phosphosite assignment .

Q. Methodological Best Practices

Q. How to design a robust assay for phosphoserine quantification in neurodegenerative disease models?

- Model selection : Use transgenic mice (e.g., Alzheimer’s models) with tau hyperphosphorylation .

- Tissue processing : Homogenize brain tissue in urea buffer to denature proteins and preserve phosphosites .

- Data interpretation : Apply bioinformatics tools (e.g., PhosphoSitePlus) to map phosphosites to pathways (e.g., synaptic plasticity) .

Q. What steps ensure reproducibility in phosphoserine immunodetection?

- Antibody validation : Test cross-reactivity using dephosphorylated samples and phosphomimetic mutants .

- Blocking buffers : Use 5% BSA in TBST to reduce nonspecific binding .

- Quantitative imaging : Normalize chemiluminescence signals to total protein (e.g., Coomassie stain) .

Q. Data Analysis and Contradiction Management

Q. How to interpret conflicting phosphosite annotations between public databases?

- Manual curation : Inspect raw MS/MS spectra for diagnostic ions (e.g., m/z 79 for phosphate groups) .

- Consensus databases : Cross-reference PhosphoSitePlus, UniProt, and PHOSIDA to filter high-confidence sites .

- Machine learning : Train classifiers (e.g., NetPhos) to predict phosphorylation likelihood based on sequence context .

特性

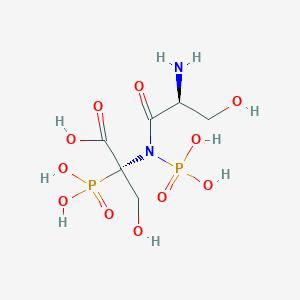

CAS番号 |

1492-21-3 |

|---|---|

分子式 |

C6H14N2O11P2 |

分子量 |

352.13 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid |

InChI |

InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1 |

InChIキー |

PNAYBQVLHUSEEO-IMJSIDKUSA-N |

SMILES |

C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O |

異性体SMILES |

C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

正規SMILES |

C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |

同義語 |

O-Phosphono-L-seryl-O-phosphono-L-serine; N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester); N-L-Seryl-L-serine Bis(dihydrogen phosphate); PN: WO2010142041 SEQID: 15 claimed protein; 21: PN: WO03093314 PAGE: 45 claimed protein; Phosphoser |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。